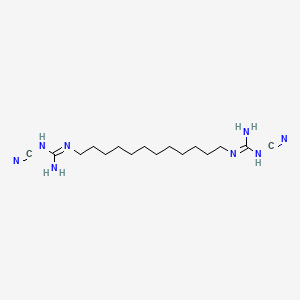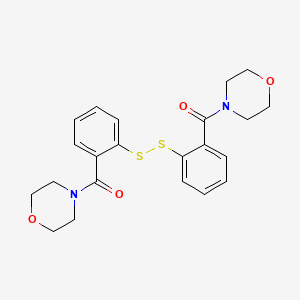![molecular formula C19H17N3OS B14667377 N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine CAS No. 40763-21-1](/img/structure/B14667377.png)
N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives.
Méthodes De Préparation
The synthesis of N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 3,5,6-trimethylbenzofuran-2-carbaldehyde with 2-aminobenzothiazole under appropriate reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the condensation process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of microwave irradiation or one-pot multicomponent reactions .
Analyse Des Réactions Chimiques
N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the mycobacteria. Molecular docking studies have shown that the compound binds effectively to the active site of DprE1, highlighting its potential as a potent inhibitor .
Comparaison Avec Des Composés Similaires
N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities but less structural complexity.
Benzofuran-2-carbaldehyde derivatives: Compounds with a benzofuran core that exhibit similar chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined benzofuran and benzothiazole moieties, which contribute to its enhanced biological activity and potential therapeutic applications .
Propriétés
Numéro CAS |
40763-21-1 |
|---|---|
Formule moléculaire |
C19H17N3OS |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-[(3,5,6-trimethyl-1-benzofuran-2-yl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C19H17N3OS/c1-11-8-14-13(3)17(23-16(14)9-12(11)2)10-20-22-19-21-15-6-4-5-7-18(15)24-19/h4-10H,1-3H3,(H,21,22) |
Clé InChI |
NQKNZTBQFNPPSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC(=C2C)C=NNC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


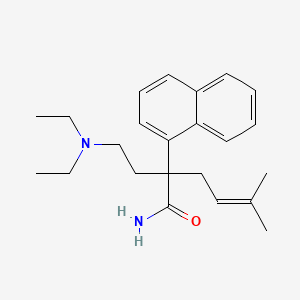
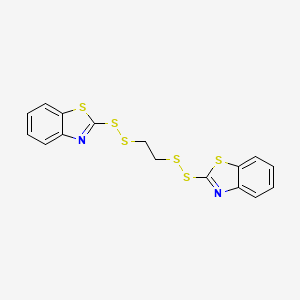
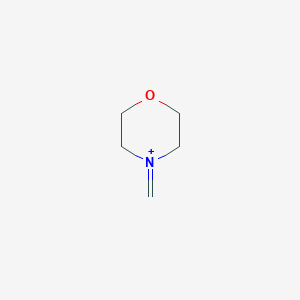
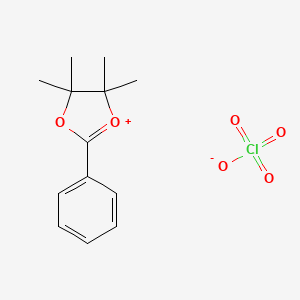

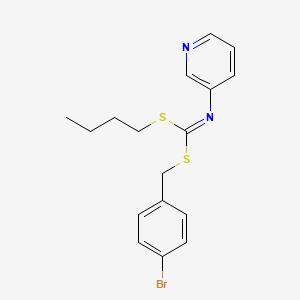
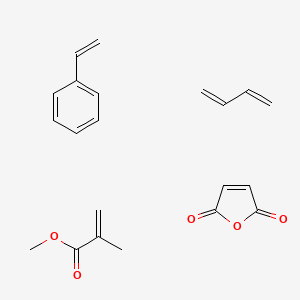


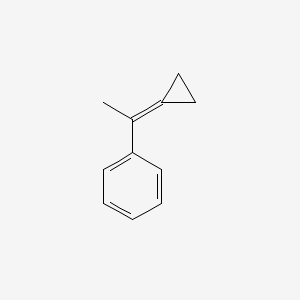
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)

